Dimepranol acedoben

Description

Properties

CAS No. |

61990-51-0 |

|---|---|

Molecular Formula |

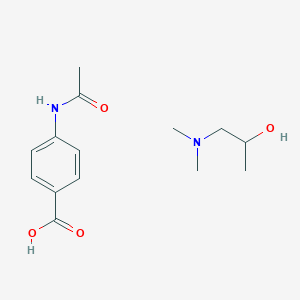

C14H22N2O4 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

4-acetamidobenzoate;2-hydroxypropyl(dimethyl)azanium |

InChI |

InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3 |

InChI Key |

FJFQBKRMSCKTSE-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CC(C[NH+](C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)[O-] |

Other CAS No. |

61990-51-0 |

Pictograms |

Irritant |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

4-(acetylamino)benzoic acid-1-(dimethylamino)-2-propanol 4-ABDAP N,N-dimethylaminoisopropanol-4-acetamidobenzoate |

Origin of Product |

United States |

Foundational & Exploratory

Dimepranol Acedoben: A Deep Dive into its Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with a history of use in treating various viral infections.[1][2][3] It is a compound comprised of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol (DiP-PAcBA) in a 1:3 molar ratio.[3][4] Beyond its direct antiviral properties, which are thought to involve the inhibition of viral RNA synthesis, this compound's primary therapeutic efficacy is attributed to its potentiation of the host immune response.[2][5] This technical guide provides an in-depth exploration of the core mechanisms through which this compound modulates the immune system, with a focus on its effects on T-lymphocytes, natural killer (NK) cells, and cytokine production.

Core Immunomodulatory Mechanisms

This compound exerts a pleiotropic effect on the immune system, primarily enhancing cell-mediated immunity.[6][7] Its mechanism of action is multifaceted, involving the induction of a T helper 1 (Th1) biased immune response, augmentation of lymphocyte proliferation and function, and modulation of the cellular metabolic landscape to favor anti-viral and anti-tumor activity.

T-Lymphocyte Modulation

This compound significantly influences T-lymphocyte function, promoting their maturation, differentiation, and proliferation.[1][5] It has been shown to induce a Th1-type response, which is crucial for controlling intracellular pathogens and tumors.[1][4] This is evidenced by the increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in mitogen- or antigen-activated T-cells following treatment with the drug.[1][4] The upregulation of IL-2 is a key factor in promoting the growth, proliferation, and differentiation of T-cells.[5] Furthermore, this compound has been observed to restore the function of T-lymphocytes that have been compromised by chronic viral infections, a phenomenon often referred to as T-cell exhaustion.[5]

Natural Killer (NK) Cell Enhancement

A prominent feature of this compound's immunomodulatory activity is its profound effect on Natural Killer (NK) cells, a critical component of the innate immune system.[1][8] Both the population and cytotoxic activity of NK cells are enhanced following administration of the drug.[1][9] Clinical studies have demonstrated a rapid and sustained increase in the number of circulating NK cells in healthy volunteers treated with this compound.[9][10] This increase in NK cell numbers, coupled with their enhanced cytotoxic capabilities, contributes significantly to the drug's antiviral and potential anti-tumor effects.[8][11]

Cytokine Profile Modulation

This compound orchestrates a shift in the cytokine milieu towards a Th1-dominant profile. This is characterized by an increase in the production of Th1-associated cytokines and a concurrent decrease in Th2-associated cytokines.

| Cytokine | Effect of this compound | Reference |

| Th1 Cytokines | ||

| Interleukin-2 (IL-2) | Increased production | [1][5] |

| Interferon-gamma (IFN-γ) | Increased production | [1][4] |

| Tumor Necrosis Factor-alpha (TNF-α) | Enhanced secretion | [12] |

| Th2 Cytokines | ||

| Interleukin-4 (IL-4) | Decreased production | [13] |

| Interleukin-10 (IL-10) | Suppressed production | [1][12] |

This modulation of the cytokine balance is believed to be a key mechanism by which this compound enhances cell-mediated immunity and suppresses inappropriate humoral responses. The increase in IFN-γ, for instance, is known to inhibit the production of the anti-inflammatory cytokine IL-10.[1]

Signaling Pathways and Molecular Mechanisms

Recent research has begun to elucidate the molecular pathways underlying the immunomodulatory effects of this compound, with a particular focus on the NKG2D signaling pathway and cellular metabolism.

The NKG2D Pathway

The NKG2D receptor is an activating receptor expressed on the surface of NK cells, CD8+ T cells, and γδ T cells.[11] It plays a crucial role in the recognition and elimination of stressed, infected, or transformed cells.[11] this compound has been shown to enhance NK cell cytotoxicity by inducing the expression of NKG2D ligands (NKG2D-L) on target cells.[11][14] This upregulation of NKG2D-L makes the target cells more "visible" to the immune system and more susceptible to NKG2D-dependent killing by NK cells.[11][14]

Figure 1. This compound enhances NK cell cytotoxicity via the NKG2D pathway.

Metabolic Reprogramming

The induction of NKG2D ligand expression by this compound is linked to its ability to induce metabolic activation within target cells.[11] Studies have shown that the drug causes an increase in the intracellular concentration of purine nucleotides and intermediates of the tricarboxylic acid (TCA) cycle.[11][14] This metabolic shift is believed to create a cellular state that is conducive to the expression of stress-induced ligands like NKG2D-L, thereby enhancing immunogenicity.[11]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the immunomodulatory effects of this compound. These are intended as a guide and specific parameters may need to be optimized for individual experimental setups.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of T-cell function.

Principle: Lymphocytes are stimulated in vitro with a mitogen (e.g., Phytohemagglutinin, PHA) or a specific antigen in the presence or absence of this compound. Proliferation is quantified by measuring the incorporation of a labeled nucleoside (e.g., [3H]-thymidine) into newly synthesized DNA or by using fluorescent dyes that are diluted with each cell division (e.g., CFSE).

Generalized Protocol ([3H]-Thymidine Incorporation):

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Resuspend PBMCs in complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of culture medium containing the desired concentration of this compound or a vehicle control.

-

Add 50 µL of culture medium containing the mitogen (e.g., PHA at 5 µg/mL) or antigen.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Results are often expressed as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

Figure 2. Workflow for a [3H]-thymidine-based lymphocyte proliferation assay.

NK Cell Cytotoxicity Assay

This assay quantifies the ability of NK cells to kill target cells.

Principle: Effector cells (NK cells) are co-incubated with labeled target cells (e.g., tumor cell lines). The amount of target cell lysis is determined by measuring the release of the label from the target cells. A common method is the chromium (51Cr) release assay.

Generalized Protocol (Chromium Release Assay):

-

Label target cells (e.g., K562 cell line) with 51Cr.

-

Wash the labeled target cells to remove excess 51Cr.

-

Co-culture the labeled target cells with effector NK cells at various effector-to-target (E:T) ratios in the presence or absence of this compound.

-

Incubate the co-culture for 4 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100

Cytokine Production Analysis

This involves measuring the levels of various cytokines produced by immune cells in response to stimulation.

Principle: Immune cells are cultured with a stimulus in the presence or absence of this compound. The supernatant is then collected and the concentration of specific cytokines is measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.

Generalized Protocol (ELISA):

-

Culture PBMCs or isolated T-cells as described in the lymphocyte proliferation assay.

-

After a specified incubation period (e.g., 24 or 72 hours), centrifuge the culture plates and collect the supernatant.

-

Perform a sandwich ELISA for the cytokines of interest (e.g., IL-2, IFN-γ, IL-10) according to the manufacturer's instructions.

-

Briefly, this involves coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a measurable color change.

-

The concentration of the cytokine is determined by comparing the optical density of the sample to a standard curve.

Flow Cytometry for NKG2D Ligand Expression

Flow cytometry is used to detect and quantify the expression of cell surface markers, such as NKG2D ligands.

Principle: Cells are stained with fluorescently labeled antibodies specific for the protein of interest. The cells are then passed through a flow cytometer, which detects the fluorescence of individual cells, allowing for the quantification of the percentage of positive cells and the intensity of expression.

Generalized Protocol:

-

Culture target cells (e.g., HEK293T) in the presence of varying concentrations of this compound for a specified period (e.g., 48 hours).

-

Harvest and wash the cells.

-

Incubate the cells with a primary antibody specific for an NKG2D ligand (e.g., anti-MICA) or an isotype control antibody.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Resuspend the cells in a suitable buffer and analyze them using a flow cytometer.

-

The data is analyzed to determine the percentage of cells expressing the NKG2D ligand and the mean fluorescence intensity.

Analysis of TCA Cycle Intermediates

Metabolomic techniques are employed to measure changes in the intracellular concentrations of metabolites.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used to separate, identify, and quantify small molecules, including TCA cycle intermediates, from cell extracts.

Generalized Protocol:

-

Culture cells with or without this compound.

-

Quench the metabolic activity of the cells rapidly (e.g., with cold methanol).

-

Extract the intracellular metabolites using a suitable solvent system.

-

Analyze the cell extracts by LC-MS. The compounds are separated by liquid chromatography and then detected and quantified by mass spectrometry based on their mass-to-charge ratio.

-

The levels of TCA cycle intermediates (e.g., citrate, succinate, malate) are compared between treated and untreated cells.

Conclusion

This compound is an immunomodulatory agent with a complex and multifaceted mechanism of action. Its ability to enhance cell-mediated immunity through the potentiation of T-cell and NK cell function, coupled with its modulation of the cytokine network and cellular metabolism, underscores its therapeutic potential in a range of clinical settings, particularly in the context of viral infections and immune-compromised states. The ongoing elucidation of its molecular targets and signaling pathways, such as the NKG2D axis, will continue to refine our understanding of this intriguing immunomodulator and may open new avenues for its clinical application. Further well-controlled clinical trials are warranted to fully establish its efficacy and to explore its potential in novel therapeutic indications.[4]

References

- 1. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inosine pranobex improves the immune response to cancer cells by enhancing NKG2D ligand expression – Kudos: Growing the influence of research [growkudos.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. hanc.info [hanc.info]

- 13. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]

- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Role of Dimepranol Acedoben in the Immunomodulatory and Antiviral Action of Inosine Pranobex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine Pranobex, a synthetic immunomodulatory agent with a history of use in treating a variety of viral infections, is a complex of inosine and dimepranol acedoben. This technical guide delves into the pivotal role of its this compound component, elucidating its contribution to the compound's overall mechanism of action. Through a comprehensive review of its chemical properties, immunomodulatory effects, and direct antiviral properties, this document provides an in-depth analysis supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of key biological pathways.

Introduction: Unpacking Inosine Pranobex

Inosine Pranobex is a synthetic pharmaceutical agent composed of inosine and this compound in a 1:3 molar ratio.[1][2][3][4] this compound is itself a salt formed from two molecules: p-acetamidobenzoic acid (acedoben) and N,N-dimethylaminoisopropanol (dimepranol).[5][6] While inosine, a naturally occurring purine nucleoside, plays a role in the compound's activity, the this compound component is crucial for the immunomodulatory effects that define Inosine Pranobex's therapeutic profile.[7][8] This guide will focus on the contribution of this compound to the multifaceted action of Inosine Pranobex.

Chemical Properties and Synthesis

This compound is the salt of p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol. The synthesis of Inosine Pranobex involves a two-step process. First, p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol are reacted to form the this compound salt. This salt is then combined with inosine in a 3:1 molar ratio to yield Inosine Pranobex.[2][9]

The Immunomodulatory Core: this compound's Mechanism of Action

The primary therapeutic value of Inosine Pranobex lies in its ability to modulate the host's immune response, a function largely attributed to the this compound component.[8] It acts as an immunostimulant, particularly in individuals with compromised immunity, by enhancing both innate and adaptive immune responses.[5][10]

Enhancement of Cell-Mediated Immunity

This compound, as part of Inosine Pranobex, potentiates T-lymphocyte and natural killer (NK) cell functions.[5][6][10] This includes:

-

T-Lymphocyte Proliferation and Differentiation: Inosine Pranobex has been shown to increase the proliferation of T-lymphocytes in response to mitogens.[11][12] It promotes the maturation and differentiation of T-cells, leading to an enhanced cell-mediated immune response.[13]

-

Increased NK Cell Cytotoxicity: A key effect is the enhancement of NK cell activity against virus-infected and malignant cells.[6][14][15] Studies have demonstrated that Inosine Pranobex can increase the number and cytotoxic capacity of NK cells.[6]

-

Modulation of Cytokine Production: Inosine Pranobex influences the production of cytokines, orchestrating a shift towards a Th1-type immune response, which is crucial for antiviral immunity.[7][16] This is characterized by increased production of pro-inflammatory cytokines such as IFN-γ and TNF-α, while suppressing the production of the anti-inflammatory cytokine IL-10.[16]

Direct Antiviral Properties

While the immunomodulatory effects are primary, Inosine Pranobex also exhibits direct antiviral activity. The proposed mechanism involves the inhibition of viral RNA synthesis and translation.[1] It is suggested that the inosine component, by competing with viral genetic material for cellular machinery, may disrupt viral replication.[3] This dual action of boosting the host's immune response while simultaneously hindering viral propagation makes Inosine Pranobex a versatile antiviral agent.

Quantitative Data Summary

The efficacy and pharmacokinetic profile of Inosine Pranobex, driven by the activity of this compound, have been evaluated in numerous studies.

Table 1: Pharmacokinetic Parameters of Inosine Pranobex

| Parameter | Value | Reference(s) |

| Absorption | Rapidly and completely absorbed (≥90%) | [17] |

| Time to Peak Plasma Concentration | 1 hour | [17] |

| Plasma Half-life | 50 minutes | [17][18] |

| Metabolism | Inosine component metabolized to uric acid; other components undergo oxidation and glucuronidation. | [17] |

| Excretion | Metabolites excreted in the urine. | [17] |

Table 2: Clinical Efficacy of Inosine Pranobex in Viral Infections

| Indication | Dosage | Study Design | Key Findings | Reference(s) |

| Subclinical Human Papillomavirus (HPV) Infection | 1 g, 3 times daily for 6 weeks | Randomized, double-blind, placebo-controlled | 63.5% of treated patients showed significant morphological improvement vs. 16.7% in the placebo group (P = 0.005). | [1][19] |

| Recurrent Herpes Labialis/Genitalis | 1 g, 4 times daily | Multicenter, randomized vs. acyclovir | Comparable efficacy to acyclovir in treating acute episodes. Significantly lower recurrence rate of genital herpes at 3-month follow-up (26.56% vs. 47.62% for acyclovir, P = 0.015). | [20][21] |

| Subacute Sclerosing Panencephalitis (SSPE) | 100 mg/kg/day | Various studies | Remission/improvement rates of 33-44% in combination therapy. 8-year survival rate of 61% in patients who received Inosine Pranobex vs. 8% in those who did not. | [18][22][23] |

| Acute Respiratory Viral Infections | 50 mg/kg/day (max 4g/day) for 10 days | Phase 4, randomized, double-blind, placebo-controlled | Faster improvement in influenza-like symptoms in the Inosine Pranobex group vs. placebo. | [13][24][25] |

| COVID-19 (mild to moderate) | 50 mg/kg/day (max 4g/day) for 10 days | Phase 3, randomized, double-blind, placebo-controlled | Significantly higher rates of clinical response and cure on Day 6 compared to placebo. | [26][27][28] |

Experimental Protocols

The immunomodulatory and antiviral effects of Inosine Pranobex, mediated by this compound, can be assessed using various in vitro and in vivo assays.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, which is enhanced by Inosine Pranobex.

-

Objective: To quantify the effect of Inosine Pranobex on mitogen-induced lymphocyte proliferation.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)).

-

Add varying concentrations of Inosine Pranobex to the wells.

-

Incubate the plate for 48-72 hours.

-

Assess proliferation using one of the following methods:

-

[3H]-Thymidine Incorporation: Add radiolabeled thymidine to the wells during the last 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter. Increased counts correlate with increased proliferation.

-

CFSE Staining: Stain PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division. Analyze the fluorescence by flow cytometry to determine the number of cell divisions.[14][29]

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability and proliferation.[30]

-

-

Natural Killer (NK) Cell Cytotoxicity Assay

This assay evaluates the ability of NK cells to lyse target cells, a function enhanced by Inosine Pranobex.

-

Objective: To measure the effect of Inosine Pranobex on the cytotoxic activity of NK cells.

-

Methodology:

-

Isolate NK cells (effector cells) from PBMCs.

-

Label target cells (e.g., K562 cell line) with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).[15][31]

-

Co-culture the effector and target cells at various ratios in the presence or absence of Inosine Pranobex for 4 hours.

-

Measure the release of the label from the lysed target cells into the supernatant.

-

Calcein Release: Measure the fluorescence of the supernatant.

-

Chromium Release: Measure the radioactivity of the supernatant using a gamma counter.

-

-

Calculate the percentage of specific lysis.

-

Cytokine Production Assay

This assay quantifies the levels of various cytokines produced by immune cells in response to stimulation, a process modulated by Inosine Pranobex.

-

Objective: To determine the effect of Inosine Pranobex on the cytokine profile of stimulated lymphocytes.

-

Methodology:

-

Culture PBMCs with a stimulant (e.g., PHA) in the presence of varying concentrations of Inosine Pranobex for 24-72 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) in the supernatant using:

-

ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to detect and quantify a specific cytokine.

-

Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines in a single sample.

-

-

Conclusion

This compound is an integral component of Inosine Pranobex, conferring the majority of its immunomodulatory properties. Its ability to enhance cell-mediated immunity, particularly by augmenting T-lymphocyte and NK cell function and promoting a Th1-biased cytokine response, underpins the therapeutic efficacy of Inosine Pranobex in a range of viral infections. The dual mechanism, combining immune enhancement with direct antiviral activity, provides a robust rationale for its clinical application. This technical guide, through the consolidation of quantitative data, experimental methodologies, and pathway visualizations, offers a comprehensive resource for the scientific and drug development communities to further explore and leverage the therapeutic potential of this unique compound.

References

- 1. Efficacy of inosine pranobex oral therapy in subclinical human papillomavirus infection of the vulva: a randomized double-blinded placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103120648B - Oral isoprinosine preparation and preparation method thereof - Google Patents [patents.google.com]

- 3. WO2020162773A1 - A solid dosage form comprising zinc gluconate and inosine pranobex, a method for its preparation and its applications - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inosine Pranobex | C52H78N10O17 | CID 135449284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103120648A - Oral isoprinosine preparation and preparation method thereof - Google Patents [patents.google.com]

- 10. scilit.com [scilit.com]

- 11. An in vitro study on the effects of isoprinosine on immune responses in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of isoprinosine on lymphocyte proliferation and natural killer cell activity following thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fcslaboratory.com [fcslaboratory.com]

- 16. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inosine pranobex (Imunovir; Delimmun; Groprinosin) |antiviral agent | CAS 36703-88-5 | Buy Imunovir; Delimmun; Groprinosin | InvivoChem [invivochem.com]

- 18. Randomized treatment study of inosiplex versus combined inosiplex and intraventricular interferon-alpha in subacute sclerosing panencephalitis (SSPE): international multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy of inosine pranobex oral therapy in subclinical human papillomavirus infection of the vulva: a randomized double-blinded placebo controlled study | Semantic Scholar [semanticscholar.org]

- 20. tkilac.com [tkilac.com]

- 21. researchgate.net [researchgate.net]

- 22. droracle.ai [droracle.ai]

- 23. mdpi.com [mdpi.com]

- 24. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study | springermedizin.de [springermedizin.de]

- 26. researchgate.net [researchgate.net]

- 27. Efficacy and Safety of Inosine Pranobex in COVID‐19 Patients: A Multicenter Phase 3 Randomized Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Efficacy and Safety of Inosine Pranobex in COVID-19 Patients: A Multicenter Phase 3 Randomized Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review | MDPI [mdpi.com]

- 30. Lab13 [science.umd.edu]

- 31. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry | PLOS One [journals.plos.org]

Unveiling the Antiviral Landscape of Dimepranol Acedoben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with a well-documented broad-spectrum of antiviral activity. This technical guide provides an in-depth analysis of its antiviral properties, collating quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The primary mode of action of this compound is the potentiation of the host's immune response, particularly cell-mediated immunity, alongside a potential direct inhibitory effect on viral replication. This document serves as a comprehensive resource for researchers and professionals engaged in antiviral drug discovery and development.

Introduction

This compound is a synthetic compound composed of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio. It has been licensed for the treatment of various viral infections in numerous countries for several decades. Its therapeutic efficacy is attributed to its dual mechanism of action: immunomodulation and a potential direct antiviral effect. This guide will explore the spectrum of viruses susceptible to this compound, the quantitative measures of its antiviral activity, the experimental designs used to evaluate its efficacy, and the cellular signaling pathways it modulates.

Antiviral Spectrum

This compound has demonstrated activity against a wide range of DNA and RNA viruses. Its clinical use and in vitro studies have identified the following viruses as susceptible:

-

Herpesviridae:

-

Papillomaviridae:

-

Human Papillomavirus (HPV)[3]

-

-

Paramyxoviridae:

-

Measles Virus (in the context of Subacute Sclerosing Panencephalitis - SSPE)

-

Human Parainfluenza Virus 2 (HPIV-2)[4]

-

-

Orthomyxoviridae:

-

Influenza Viruses[5]

-

-

Adenoviridae:

-

Human Adenovirus 2 (HAdV-2)[4]

-

Human Adenovirus 5 (HAdV-5)

-

Quantitative Antiviral Data

The antiviral efficacy of this compound has been quantified in various in vitro and clinical studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Antiviral Activity of this compound (Isoprinosine)

| Virus | Cell Line | Assay | Endpoint | Value (µg/mL) | Reference |

| Human Adenovirus 2 (HAdV-2) | A549 | Yield Reduction | IC50 | 1743.8 | [6] |

| Human Adenovirus 5 (HAdV-5) | A549 | Yield Reduction | IC50 | 1304.5 | [6] |

| Herpes Simplex Virus 1 (HSV-1) | - | Tissue Culture | Inhibitory Conc. | 25 - 100 | [5] |

| Influenza A Virus | - | Tissue Culture | Inhibitory Conc. | 25 - 100 | [5] |

| Influenza B Virus | - | Tissue Culture | Inhibitory Conc. | 25 - 100 | [5] |

IC50: Half-maximal inhibitory concentration.

Table 2: Clinical Efficacy of this compound against Human Papillomavirus (HPV)

| Study Focus | Treatment | Efficacy | Reference |

| Cervical HPV Infection | Monotherapy | 72.4% - 95% clinical efficacy | [3] |

| Cervical HPV Infection | Combination Therapy | 87.5% - 97% clinical efficacy | [3] |

| Genital Warts | Combination with conventional treatment | 94% success rate | [7] |

| HPV-associated diseases | Combined mode | 84.2% HPV negative results | [8][9] |

| HPV-associated diseases | Monotherapy | 54.8% HPV negative results | [8][9] |

| Subclinical HPV of the vulva | Monotherapy | Significant pharmacological activity | [7] |

Mechanism of Action

This compound's antiviral effect is primarily attributed to its immunomodulatory properties, which enhance the host's ability to combat viral infections. A secondary, direct antiviral mechanism has also been proposed.

Immunomodulation

This compound stimulates cell-mediated immunity by:

-

Enhancing T-lymphocyte function: It promotes the proliferation and differentiation of T-lymphocytes, leading to a Th1-dominant immune response. This is characterized by increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3][10][11]

-

Boosting Natural Killer (NK) cell activity: It increases the number and cytotoxic activity of NK cells, which are crucial for eliminating virus-infected cells.

-

Modulating Cytokine Production: It enhances the secretion of TNF-α and IFN-γ while suppressing the production of the anti-inflammatory cytokine IL-10.[10][12]

Potential Direct Antiviral Effect

It is hypothesized that the inosine component of this compound may directly interfere with viral replication. The proposed mechanism involves the inhibition of viral RNA synthesis by interfering with the transcription and translation of the viral genetic code at the cellular level.[13] This action is thought to be a result of the inosine moiety acting on ribosomes, giving cellular RNA a competitive advantage over viral RNA for synthesis.

Experimental Protocols

The evaluation of this compound's antiviral activity has been conducted through various in vitro and in vivo experimental designs.

In Vitro Antiviral Assays

A common methodology for assessing the in vitro antiviral activity of this compound is the Yield Reduction Assay (YRA) .

-

Objective: To determine the concentration of the drug that inhibits virus multiplication in cell cultures.

-

Cell Lines: Human lung carcinoma (A549) and human epidermoid carcinoma (HEp-2) cell lines are frequently used.

-

Procedure:

-

Cell cultures are prepared in microtiter plates.

-

Cells are infected with a specific virus at a known multiplicity of infection (MOI).

-

After a viral adsorption period, the inoculum is removed, and fresh culture medium containing various non-toxic concentrations of this compound is added.

-

The cultures are incubated for a defined period (e.g., 48 hours).

-

The viral yield (titer) in the supernatant is determined using methods such as the 50% Tissue Culture Infective Dose (TCID50) assay.

-

The half-maximal inhibitory concentration (IC50) is calculated, representing the drug concentration that reduces the viral yield by 50% compared to untreated controls.

-

-

Cytotoxicity Assessment: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is often performed in parallel to ensure that the observed antiviral effect is not due to drug-induced cell death.

Clinical Trial Designs

Clinical studies evaluating this compound have employed various designs, including randomized, double-blind, placebo-controlled trials.

-

Example: Study in Recurrent Herpes Simplex Virus Infections

-

Design: Multicenter, double-blind, randomized, controlled trial.

-

Patient Population: Patients with a history of recurrent herpes labialis or genitalis.

-

Treatment Arms:

-

This compound (e.g., 1g four times daily).

-

Active comparator (e.g., acyclovir 200mg five times daily).

-

Placebo.

-

-

Endpoints:

-

Primary: Time to healing of lesions, frequency of recurrence.

-

Secondary: Severity of symptoms, safety, and tolerability.

-

-

Duration: Treatment for the acute episode followed by a follow-up period to assess recurrence rates.

-

Conclusion

This compound exhibits a broad spectrum of antiviral activity, primarily through the robust stimulation of the host's cell-mediated immune response. The quantitative data, though variable depending on the virus and experimental setup, consistently demonstrate its inhibitory potential. The detailed experimental protocols provide a framework for future research and comparative studies. The visualization of its signaling pathways offers a clear understanding of its immunomodulatory mechanism of action. This comprehensive guide underscores the therapeutic value of this compound and provides a solid foundation for further investigation into its antiviral applications and molecular targets.

References

- 1. Isoprinosine enhances the activation of sensitized lymphocytes by Epstein-Barr virus antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprinosine abolishes the blocking factor-mediated inhibition of lymphocyte responses to Epstein-Barr virus antigens and phytohemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Effect of isoprinosine against influenza and some other viruses causing respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. methisoprinol.com [methisoprinol.com]

- 8. tkilac.com [tkilac.com]

- 9. ANTIVIRAL EFFECT OF INOSINE PRANOBEX IN HPV-ASSOCIATED DISEASES - ELISEEVA - Obstetrics and Gynecology [journals.eco-vector.com]

- 10. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 12. researchgate.net [researchgate.net]

- 13. Inosine pranobex - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Dimepranol Acedoben: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimepranol acedoben, a salt composed of 4-(acetylamino)benzoic acid and 1-(dimethylamino)propan-2-ol, is a key component of the immunomodulatory drug Inosine Pranobex. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the established immunological signaling pathways associated with its therapeutic action. While a detailed, publicly available experimental protocol for the direct synthesis of this compound is limited, this guide outlines a generalized synthesis based on established chemical principles. Physicochemical data has been aggregated and tabulated for easy reference. Furthermore, this document provides diagrams of the key signaling pathways influenced by Inosine Pranobex, offering insights into its mechanism of action.

Chemical Identity and Properties

This compound is the 1:1 salt formed between the carboxylic acid, 4-(acetylamino)benzoic acid (acedoben), and the amino alcohol, 1-(dimethylamino)propan-2-ol (dimepranol). This salt is a crucial component of the drug Inosine Pranobex, where it is present in a 3:1 molar ratio with inosine.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O₄ | [1] |

| Molecular Weight | 282.34 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 143 - 145 °C | [2] |

| Solubility | Soluble in DMSO (slightly), Methanol (very slightly), Acetonitrile (slightly, sonicated) | [2][3] |

| Storage Temperature | -20°C | [3] |

Spectroscopic Properties

-

¹H NMR: The spectrum of the salt in a suitable solvent (e.g., DMSO-d₆) would be expected to show a combination of the signals from both parent molecules. Key signals would include the aromatic protons of the 4-acetamidobenzoate moiety and the aliphatic protons of the dimepranol cation. The acidic proton of the carboxylic acid would be absent, and shifts in the protons adjacent to the amine and hydroxyl groups of dimepranol would be expected due to salt formation.

-

¹³C NMR: Similarly, the ¹³C NMR spectrum would display peaks corresponding to all carbon atoms in both the acid and the base. The carboxylate carbon signal would be shifted compared to the carboxylic acid carbon of the starting material.

-

IR Spectroscopy: The infrared spectrum would be characterized by the absence of the broad O-H stretch of the carboxylic acid and the appearance of strong carboxylate (COO⁻) stretching bands. The characteristic absorptions for the amide group of acedoben and the hydroxyl group of dimepranol would also be present.

-

Mass Spectrometry: Mass spectral analysis would likely show the molecular ions of the individual components, 4-(acetylamino)benzoic acid and 1-(dimethylamino)propan-2-ol, after in-source fragmentation of the salt.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be derived from the principles of acid-base chemistry and information from related syntheses, such as that of Inosine Pranobex. The synthesis involves the reaction of equimolar amounts of 4-(acetylamino)benzoic acid and 1-(dimethylamino)propan-2-ol in a suitable solvent.

Generalized Experimental Protocol

Materials:

-

4-(acetylamino)benzoic acid

-

1-(dimethylamino)propan-2-ol

-

Anhydrous ethanol (or other suitable solvent)

-

Ethyl acetate (for washing/recrystallization)

Procedure:

-

Dissolution: In a reaction vessel, dissolve 4-(acetylamino)benzoic acid in a minimal amount of warm anhydrous ethanol.

-

Addition of Amine: To the stirred solution, add an equimolar amount of 1-(dimethylamino)propan-2-ol dropwise. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) for a period of time (e.g., 2 hours) to ensure complete salt formation.

-

Isolation: Cool the reaction mixture to induce crystallization of the salt. The product can be collected by filtration.

-

Purification: Wash the collected solid with a suitable solvent, such as ethyl acetate, to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Drying: Dry the purified this compound under vacuum to remove residual solvent.

Note: This is a generalized protocol. Optimization of solvent, temperature, reaction time, and purification methods may be necessary to achieve high yield and purity.

Immunomodulatory Signaling Pathways

This compound is a component of Inosine Pranobex, a drug known for its immunomodulatory effects rather than direct antiviral activity.[3] The therapeutic effects are attributed to the potentiation of the host's immune response, primarily through the modulation of T-lymphocyte and Natural Killer (NK) cell functions, as well as influencing cytokine production.

T-Lymphocyte Activation and Differentiation

Inosine Pranobex has been shown to promote the maturation and differentiation of T-lymphocytes, leading to an enhanced cell-mediated immune response. This involves the increased production of key cytokines.

Caption: Inosine Pranobex stimulates T-lymphocyte activity.

Modulation of Cytokine Production

The immunomodulatory effect of Inosine Pranobex is further characterized by its influence on the balance of pro-inflammatory and anti-inflammatory cytokines. It has been observed to enhance the production of Th1-type cytokines while suppressing certain Th2-type cytokines.

Caption: Inosine Pranobex modulates cytokine production.

Experimental Workflow for Assessing Immunomodulatory Effects

A general workflow for investigating the immunomodulatory properties of a compound like this compound would involve in vitro and in vivo studies.

Caption: Workflow for immunomodulatory assessment.

Conclusion

This compound is a fundamental component of the immunomodulatory agent Inosine Pranobex. While detailed synthetic and spectroscopic data for the salt itself are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview based on available information and established chemical principles. The immunomodulatory activity of the parent drug, driven by the enhancement of T-cell and NK cell function and modulation of cytokine production, underscores the therapeutic potential of its components. Further research into the specific contributions of this compound to the overall pharmacological profile of Inosine Pranobex would be a valuable area of investigation for drug development professionals.

References

The Genesis of an Immunomodulator: A Technical Guide to the Discovery and History of Dimepranol Acedoben

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimepranol acedoben is a synthetic chemical entity recognized as a key immunomodulatory component of the drug Inosine Pranobex (also known as isoprinosine).[1] It is the salt formed from p-acetamidobenzoic acid (acedoben) and N,N-dimethylaminoisopropanol (dimepranol). While often discussed in the context of its parent compound, Inosine Pranobex, this compound contributes significantly to the pleiotropic immunomodulatory and antiviral effects of the drug. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and immunology.

Discovery and History

The development of this compound is intrinsically linked to the development of Inosine Pranobex by Newport Pharmaceuticals in the 1970s.[2] The initial patent for Inosine Pranobex, which describes the complex of inosine with the salt of p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol, was filed in the early 1970s, with the drug being licensed in 1971.[1] Inosine Pranobex was developed as an antiviral agent with the capacity to modulate and stimulate cell-mediated immune processes.[1] The rationale behind combining inosine with this compound was to leverage the immunomodulatory properties of the latter to enhance the overall therapeutic effect.

Chemical Synthesis

The synthesis of this compound is a two-step process involving the preparation of its constituent components, p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol, followed by their salt formation.

Experimental Protocols

Synthesis of p-Acetamidobenzoic Acid (Acedoben)

-

Principle: This synthesis involves the acetylation of p-aminobenzoic acid using acetic anhydride.

-

Procedure:

-

Dissolve p-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution under controlled temperature conditions, typically between 40-60°C.

-

Allow the reaction to proceed for a specified time to ensure complete acetylation.

-

Cool the reaction mixture to induce crystallization of p-acetamidobenzoic acid.

-

Collect the crystals by filtration and wash with a cold solvent (e.g., water or ethanol) to remove impurities.

-

Further purify the product by recrystallization from a suitable solvent like ethanol to obtain high-purity p-acetamidobenzoic acid.

-

Synthesis of N,N-Dimethylaminoisopropanol (Dimepranol)

-

Principle: While various methods exist, a common approach involves the reaction of a suitable precursor with dimethylamine.

-

Procedure: A detailed, publicly available, step-by-step protocol for the synthesis of N,N-dimethylaminoisopropanol is not readily found in the searched literature. However, general methods for the synthesis of N,N-dialkylamino alcohols are described.

Formation of this compound Salt

-

Principle: This step involves an acid-base reaction between the carboxylic acid group of p-acetamidobenzoic acid and the tertiary amine group of N,N-dimethylaminoisopropanol.[3]

-

Procedure:

-

Dissolve equimolar amounts of p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol in anhydrous ethanol in a reaction flask.[4]

-

Equip the flask with a reflux condenser and heat the mixture to reflux, maintaining a temperature of approximately 70°C.[4]

-

Continue the reflux for a period of 4 to 6 hours to ensure complete salt formation.[4]

-

After the reflux period, remove the solvent (anhydrous ethanol) under reduced pressure using a rotary evaporator.

-

The resulting solid residue is this compound. Further purification can be achieved through recrystallization if necessary.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Immunomodulation

This compound, as a component of Inosine Pranobex, exerts its therapeutic effects primarily through the modulation of the host's immune system rather than direct antiviral activity. The core of its action lies in potentiating a Th1-type immune response.

Key Immunomodulatory Effects:

-

Enhancement of T-lymphocyte Function: It promotes the proliferation and differentiation of T-lymphocytes.[1] This includes augmenting the responses of T-cells to mitogens and antigens.

-

Increased Cytokine Production: this compound stimulates the production of pro-inflammatory cytokines characteristic of a Th1 response, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][5] Conversely, it has been shown to decrease the production of the Th2 cytokine, Interleukin-10 (IL-10).

-

Potentiation of Natural Killer (NK) Cell Activity: It enhances the cytotoxic activity of Natural Killer (NK) cells, which are crucial for the early control of viral infections and tumor surveillance.

-

Macrophage and Neutrophil Activation: The chemotaxis and phagocytic functions of macrophages and neutrophils are also potentiated.

Signaling Pathway

The immunomodulatory effects of this compound are initiated by its influence on immune cells, leading to a cascade of signaling events that culminate in a more robust antiviral state. A key aspect of this is the induction of a Th1-biased immune response.

Caption: Th1 signaling pathway induced by this compound.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various in vitro and in vivo studies on the immunomodulatory effects of Inosine Pranobex, of which this compound is a key active component.

Table 1: Effect on T-Lymphocyte Proliferation

| Cell Type | Mitogen/Antigen | Inosine Pranobex Concentration | Observed Effect | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | 100 µg/mL | Enhanced DNA synthesis (p < 0.001 in uremic patients, p < 0.05 in controls) | [6] |

| Human Peripheral Blood T-lymphocytes | - | Not specified | Increased expression of Fc IgG receptors |

Table 2: Effect on Cytokine Production

| Cell Type | Cytokine | Inosine Pranobex Concentration | Observed Effect | Reference |

| Murine Splenocytes | IL-2 | Not specified | Enhanced production | [5] |

| Murine Splenocytes | IFN-γ | Not specified | Significantly increased secretion | [5] |

| Human Peripheral Blood Lymphocytes | IFN-γ | 50-400 µg/mL | Progressively growing inhibitory effect on HSV-1 replication | [1] |

| Human Peripheral Blood Lymphocytes | IL-10 | Not specified | Suppressed production in a dose-dependent manner | [7] |

Table 3: Effect on Natural Killer (NK) Cell Cytotoxicity

| Target Cells | Inosine Pranobex Concentration | Observed Effect | Reference |

| Not specified | Not specified | Augmented NK activity in patients with initially low activity | [6] |

Conclusion

This compound, a salt of p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol, is a crucial component of the immunomodulatory drug Inosine Pranobex. Developed in the 1970s, its primary mechanism of action involves the potentiation of the host's cell-mediated immunity, particularly through the induction of a Th1-type immune response. This leads to enhanced T-lymphocyte and NK cell function and an increase in the production of key pro-inflammatory cytokines. The synthesis of this compound is a well-defined process, culminating in a salt formation reaction. The quantitative data from numerous studies underscore its significant immunomodulatory effects, providing a solid foundation for its clinical use in various viral infections and immune-related disorders. Further research into its specific molecular targets and signaling pathways will continue to refine our understanding of this important immunomodulatory agent.

References

- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3857940A - Inosine derivatives - Google Patents [patents.google.com]

- 3. Buy this compound | 61990-51-0 | > 95% [smolecule.com]

- 4. Imunovir; Delimmun; Groprinosin | Benchchem [benchchem.com]

- 5. Effect of isoprinosine on IL-2, IFN-gamma and IL-4 production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoprinosine enhances PHA responses and has potential effect on natural killer cell (NK) activity of uremic patients in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Dimepranol Acedoben: A Technical Guide to its Effects on Innate and Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with a long history of clinical use in various viral infections. Its therapeutic efficacy is attributed to its dual mechanism of action: direct antiviral properties and a profound ability to modulate both innate and adaptive immune responses. This technical guide provides an in-depth analysis of the effects of this compound on the immune system, consolidating available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of immunomodulatory therapies.

Introduction

This compound is a synthetic compound composed of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio.[1] Since its introduction, it has been utilized in the management of various viral illnesses, including those caused by herpes simplex virus, human papillomavirus, and measles virus.[2][3] The clinical benefits of this compound are largely attributed to its capacity to restore or enhance cell-mediated immunity, particularly in immunocompromised individuals.[4] This document will systematically explore the multifaceted immunological effects of this compound.

Effects on Innate Immunity

This compound significantly enhances the activity of several key components of the innate immune system, providing a rapid first line of defense against pathogens.

Natural Killer (NK) Cells

One of the most prominent effects of this compound is the potentiation of Natural Killer (NK) cell activity. Clinical studies have demonstrated a significant and sustained increase in the percentage of circulating NK cells following its administration.[5][6]

Quantitative Data:

| Parameter | Observation | Study Population | Reference |

| NK Cell Percentage | An early and durable rise, effectively a doubling or greater, in the percentage of CD3-/CD56+ NK cells by day 5 of treatment. For half of the cohort, an increase was observed within 1.5 hours of the first dose. | Healthy Volunteers | [5][6] |

| NK Cell Function | IAD-induced NK cell populations were as replete in Granzyme A and Perforin as basal NK cells, indicating functional competence. | Healthy Volunteers | [5][6] |

Phagocytic Cells: Macrophages, Neutrophils, and Monocytes

This compound has been shown to enhance the function of phagocytic cells, which are crucial for engulfing and eliminating pathogens and cellular debris.

-

Enhanced Chemotaxis: The compound potentiates the directed migration of neutrophils and monocytes to sites of inflammation.[7]

-

Increased Phagocytosis: this compound stimulates the phagocytic activity of macrophages.[7]

Effects on Adaptive Immunity

This compound exerts a significant influence on the adaptive immune system, primarily by promoting a T helper 1 (Th1) type immune response, which is critical for combating intracellular pathogens and viruses.

T-Lymphocyte Modulation

The compound promotes the proliferation and differentiation of T-lymphocytes, leading to an augmentation of cell-mediated immunity.[2][4]

Cytokine Profile Modulation

A key aspect of this compound's immunomodulatory effect is its ability to shift the cytokine balance towards a Th1 phenotype. This is characterized by an increase in pro-inflammatory cytokines and a decrease in anti-inflammatory cytokines.

Quantitative Data (in vitro):

| Cytokine | Effect | Cell Type | Drug Concentration | Time Point | Reference |

| TNF-α | Significantly enhanced secretion | PHA-stimulated human peripheral blood lymphocytes | 50, 100, 200 mg/L | 24 and 72 hours | [5] |

| IFN-γ | Significantly enhanced secretion | PHA-stimulated human peripheral blood lymphocytes | 50, 100, 200 mg/L | 72 hours | [5] |

| IL-10 | Suppressed production in a dose-dependent manner | PHA-stimulated human peripheral blood lymphocytes | 50, 100, 200 mg/L | 24 and 72 hours | [5] |

Signaling Pathways

This compound's immunomodulatory effects are mediated through the modulation of specific intracellular signaling pathways.

NK Cell Activation via NKG2D Signaling

This compound enhances NK cell cytotoxicity through metabolic activation and the induction of NKG2D ligand expression on target cells.[3][8] This increased expression of ligands like MICA/B on target cells leads to enhanced recognition and activation of NK cells through the NKG2D receptor.

T-Cell Differentiation towards Th1 Phenotype

This compound promotes the differentiation of naïve T-helper cells into Th1 cells, a process driven by its influence on cytokine production. The increased production of IL-2 and IFN-γ, coupled with the suppression of IL-10, creates a cytokine milieu that favors Th1 polarization. This involves the activation of key transcription factors such as T-bet.

References

- 1. benchchem.com [benchchem.com]

- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Dimepranol Acedoben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with demonstrated antiviral properties. This document provides a comprehensive technical overview of the in vitro characterization of this compound, summarizing its mechanism of action, effects on cellular signaling pathways, and quantitative data from key experimental assays. Detailed protocols for these assays are provided to facilitate reproducibility and further investigation. The primary immunomodulatory functions of this compound include the enhancement of T-lymphocyte and natural killer (NK) cell-mediated cytotoxicity, and the modulation of cytokine production, primarily promoting a Th1-type immune response. Its antiviral activity is attributed to the inhibition of viral RNA synthesis and replication.

Mechanism of Action

This compound exerts its effects through a dual mechanism involving both immunomodulation and direct antiviral activity.

2.1 Immunomodulatory Effects:

The core immunomodulatory action of this compound is the potentiation of cell-mediated immunity. In vitro studies have consistently shown that it enhances the proliferation and function of T-lymphocytes, particularly in mitogen- or antigen-stimulated cells.[1][2] A key aspect of this is the modulation of the T-helper (Th) cell balance, promoting a Th1-dominant response. This is characterized by an increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while concurrently decreasing the production of Th2-associated cytokines like IL-4, IL-5, and IL-10.[1][3]

Furthermore, this compound significantly enhances the cytotoxic activity of Natural Killer (NK) cells. A critical mechanism underlying this is the induction of Natural Killer Group 2, member D (NKG2D) ligand expression on target cells.[4][5] By increasing the expression of ligands such as MICA and MICB on virally infected or transformed cells, this compound renders these target cells more susceptible to recognition and elimination by NK cells.[4] The compound has also been shown to potentiate the chemotaxis and phagocytosis of neutrophils and macrophages.[1]

2.2 Antiviral Properties:

This compound exhibits a broad spectrum of antiviral activity against both DNA and RNA viruses.[1] Its direct antiviral mechanism is believed to involve the inhibition of viral RNA synthesis, thereby restricting viral replication.[2][6] This is thought to occur through the drug's interaction with the ribosomes of infected cells, prioritizing host cell RNA translation over viral RNA.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay | Endpoint | Result | Reference |

| Human Adenovirus 2 (HAdV-2) | A549 | Yield Reduction | IC50 | 1743.8 µg/mL | [1] |

| Human Adenovirus 5 (HAdV-5) | A549 | Yield Reduction | IC50 | 1304.5 µg/mL | [1] |

| Herpes Simplex Virus 1 (HSV-1) | Various | Not Specified | Inhibition | Dose-dependent inhibition (50–400 µg/mL) | [1] |

| Simian Rotavirus SA-11 | MA-104 | Not Specified | Inhibition | Inhibition of viral RNA synthesis at 1 mg/mL | [1] |

Table 2: In Vitro Immunomodulatory Effects of this compound

| Effect | Cell Type | Conditions | Concentration | Result | Reference |

| Cytokine Production (TNF-α) | Human PBMCs | PHA-stimulated | 50-200 mg/L | Significant enhancement | [3] |

| Cytokine Production (IFN-γ) | Human PBMCs | PHA-stimulated | 50-200 mg/L | Significant enhancement | [3] |

| Cytokine Production (IL-10) | Human PBMCs | PHA-stimulated | 50-200 mg/L | Dose-dependent suppression | [3] |

| T-lymphocyte Proliferation | Human PBMCs from cancer patients | ConA-stimulated | 100 µg/mL | Restoration of depressed proliferation | [7] |

| NK Cell Activity | Human PBMCs from cancer patients | - | 100 µg/mL | Restoration of depressed activity | [7] |

| Monocyte Chemotaxis | Human PBMCs from cancer patients | - | 100 µg/mL | Restoration of depressed chemotaxis | [7] |

| NKG2D Ligand (MICA) Expression | HEK293T cells | - | 0.25-2 mM | Dose-dependent increase in cell surface expression | [4] |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Concentration | Result (% Cell Viability) | Reference |

| BALB/3T3 clone A31 | MTT | 100 µg/mL | 79% | [8] |

| 500 µg/mL | 47% | [8] | ||

| 1000 µg/mL | 18% | [8] | ||

| HepG2 | MTT | 50 µg/mL | 55% | [8] |

| 100 µg/mL | 44% | [8] | ||

| 500 µg/mL | 36% | [8] | ||

| 1000 µg/mL | 10% | [8] | ||

| A549 | MTT | 50-800 µg/mL | ~98.36% (no significant toxicity) | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Modulation of T-Helper Cell Differentiation by this compound.

References

- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An in vitro study on the effects of isoprinosine on immune responses in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of Dimepranol Acedoben on Cytokine Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with antiviral properties. Its mechanism of action is multifaceted, primarily involving the potentiation of the host's immune response rather than direct antiviral activity.[1][2] A key aspect of its immunomodulatory function lies in its ability to influence cytokine production, thereby steering the immune response towards a specific phenotype. This technical guide provides an in-depth analysis of the impact of this compound on cytokine profiles, with a particular focus on the Th1-associated cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

Core Mechanism of Action: Modulation of T-lymphocyte Function

This compound's immunomodulatory effects are largely attributed to its ability to enhance T-lymphocyte function. In vitro and in vivo studies have demonstrated that it promotes T-lymphocyte differentiation and potentiates lymphoproliferative responses upon stimulation by mitogens or antigens.[1][2] This activity is not a direct mitogenic effect on resting lymphocytes but rather an augmentation of existing immunological processes.[1] The drug has been shown to modulate the functions of both helper and suppressor T-cells, as well as natural killer (NK) cell cytotoxicity.[3][4]

Impact on Cytokine Profiles: A Shift Towards a Th1 Response

A substantial body of evidence indicates that this compound promotes a Th1-type immune response. This is characterized by an increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][2][3] Conversely, some studies have reported a concurrent decrease in the production of Th2-type cytokines, including IL-4 and IL-10.[1] This orchestrated shift in the cytokine balance is believed to be central to its therapeutic effects in various viral infections and immune-compromised states.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the production of key cytokines as reported in various studies.

Table 1: In Vitro Effects of this compound on IL-2 and IFN-γ Production

| Cell Type | Stimulant | This compound Concentration | Outcome on IL-2 | Outcome on IFN-γ | Reference |

| Human Peripheral Blood Lymphocytes | Phytohemagglutinin (PHA) | 50, 100, 200 mg/L | No significant correlation found | Enhanced secretion in 72-hour cultures | [5][6] |

| Murine Splenocytes | Not specified | Not specified | Enhanced production | Significantly increased secretion | [7] |

Table 2: In Vivo Effects of this compound on Cytokine Production

| Animal Model | Condition | This compound Administration | Outcome on IL-2 | Outcome on IFN-γ | Outcome on IL-4 | Reference |

| BALB/c mice | Healthy | Not specified | Not specified | Significantly increased secretion | Decreased production | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effects of this compound on cytokine profiles.

In Vitro Lymphocyte Stimulation Assay for Cytokine Production

This protocol is a synthesis of methodologies described for assessing the effect of this compound on cytokine production by human peripheral blood lymphocytes.[5][6]

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Collect whole blood from healthy donors in heparinized tubes.

-

Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

-

Layer the diluted blood over a Ficoll-Paque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the mononuclear cell layer (buffy coat).

-

Wash the cells twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.

-

Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Stimulation:

-

Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Seed 1 mL of the cell suspension into each well of a 24-well culture plate.

-

Add this compound to the desired final concentrations (e.g., 50, 100, 200 mg/L).

-

Add a mitogen, such as Phytohemagglutinin (PHA), at a final concentration of 5 µg/mL to stimulate cytokine production.

-

Include appropriate controls: unstimulated cells (no PHA), stimulated cells without this compound, and cells with this compound alone.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 and 72 hours.

3. Sample Collection and Cytokine Measurement:

-

After the incubation period, centrifuge the culture plates at 400 x g for 10 minutes.

-

Collect the cell-free supernatants and store them at -80°C until analysis.

-

Measure the concentrations of IL-2 and IFN-γ in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-2 and IFN-γ

This is a general protocol for a sandwich ELISA, which is a common method for quantifying cytokines.[8][9]

1. Plate Coating:

-

Dilute the capture antibody (anti-human IL-2 or anti-human IFN-γ) to the recommended concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.

-

Seal the plate and incubate overnight at 4°C.

2. Blocking:

-

Wash the plate three times with 300 µL per well of wash buffer (PBS with 0.05% Tween-20).

-

Add 200 µL of blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) to each well.

-

Seal the plate and incubate for at least 1-2 hours at room temperature.

3. Sample and Standard Incubation:

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of the recombinant cytokine standards in blocking buffer.

-

Add 100 µL of the standards and thawed cell culture supernatants to the appropriate wells.

-

Seal the plate and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

-

Wash the plate four times with wash buffer.

-

Dilute the biotinylated detection antibody (anti-human IL-2 or anti-human IFN-γ) to the recommended concentration in blocking buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Seal the plate and incubate for 1 hour at room temperature.

5. Enzyme Conjugate Incubation:

-

Wash the plate four times with wash buffer.

-

Dilute Streptavidin-Horseradish Peroxidase (HRP) conjugate in blocking buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted conjugate to each well.

-

Seal the plate and incubate for 30 minutes at room temperature in the dark.

6. Substrate Development and Measurement:

-

Wash the plate five to seven times with wash buffer.

-

Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H2SO4) to each well.

-

Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentrations of IL-2 and IFN-γ in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Logical Relationships

The immunomodulatory action of this compound can be visualized as a directed influence on the differentiation of T-helper cells, promoting the Th1 lineage and its associated cytokine profile.

Caption: this compound's influence on T-helper cell differentiation.

The diagram above illustrates the proposed mechanism by which this compound potentiates the differentiation of naive T-helper cells (Th0) towards the Th1 lineage. This leads to an increased production of the hallmark Th1 cytokines, IL-2 and IFN-γ, while potentially inhibiting the Th2 pathway and its associated cytokines, IL-4 and IL-10.

References

- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of isoprinosine on IL-2, IFN-gamma and IL-4 production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. Cytokine Elisa [bdbiosciences.com]

Cellular Targets of Dimepranol Acedoben in the Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimepranol acedoben, a component of the immunomodulatory drug Inosine Pranobex (also known as Isoprinosine), exerts a pleiotropic effect on the human immune system. This technical guide provides an in-depth analysis of its cellular targets and mechanisms of action. Primarily, this compound, as part of Inosine Pranobex, enhances cell-mediated immunity by modulating the function of T-lymphocytes, Natural Killer (NK) cells, and phagocytic cells.[1][2][3][4] It promotes a Th1-predominant immune response, characterized by increased production of pro-inflammatory cytokines, and augments the cytotoxic capabilities of the innate and adaptive immune systems.[3][5][6] This guide summarizes the key cellular targets, associated signaling pathways, quantitative effects on immune parameters, and detailed experimental methodologies for studying these interactions.

Primary Cellular Targets and Immunomodulatory Effects

This compound, as a constituent of Inosine Pranobex, does not typically act in isolation but contributes to the overall immunomodulatory profile of the compound. The primary cellular targets within the immune system are T-lymphocytes, Natural Killer (NK) cells, and monocytes/macrophages.

T-Lymphocytes